3-(Pyrrolidin-3-ylmethyl)pyridine
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Overview
Description
3-(Pyrrolidin-3-ylmethyl)pyridine: is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring. The presence of these two nitrogen-containing rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and organic synthesis. The pyridine ring is known for its aromatic properties, while the pyrrolidine ring contributes to the molecule’s three-dimensional structure and stereochemistry.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenyl dipolarophiles . This method allows for the regio- and stereoselective formation of the pyrrolidine ring. Another approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method provides good to excellent yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic systems. The use of rhodium catalysts and O-benzoylhydroxylamines as alkyl nitrene precursors has been shown to provide high yields of pyrrolidines . Additionally, the borrowing hydrogen annulation method, which utilizes chiral amine-derived iridacycle complexes, offers a rapid and economical route to enantioenriched pyrrolidines .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-3-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-(Pyrrolidin-3-ylmethyl)pyridine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool in drug discovery and development .
Medicine: Its structural features allow for the modulation of biological activity and the optimization of pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring that is widely used in the synthesis of drugs and natural products.
Uniqueness: 3-(Pyrrolidin-3-ylmethyl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings in a single molecule. This dual-ring structure provides a unique three-dimensional shape and electronic properties, making it a valuable compound for exploring new chemical and biological space .
Properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h1-2,4,7,10,12H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRUDMXYZAZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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